molecular formula C10H24N2 B14423907 N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine CAS No. 82045-29-2

N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine

Cat. No.: B14423907
CAS No.: 82045-29-2
M. Wt: 172.31 g/mol
InChI Key: LFGIOGLIHKUCEJ-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine typically involves the alkylation of a suitable diamine precursor with methylating agents. Commonly used methods include:

    Alkylation with Methyl Iodide: This involves the reaction of a diamine with methyl iodide in the presence of a base such as potassium carbonate.

    Reductive Amination: This method involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Amine oxides.

    Reduction: Reduced amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-Dimethylbutane-2,3-diamine
  • N~2~,N~2~-Diethylbutane-2,3-diamine
  • N~2~,N~2~-Dipropylbutane-2,3-diamine

Uniqueness

N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

82045-29-2

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

2-N,2-N,3-N,3-N,2,3-hexamethylbutane-2,3-diamine

InChI

InChI=1S/C10H24N2/c1-9(2,11(5)6)10(3,4)12(7)8/h1-8H3

InChI Key

LFGIOGLIHKUCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)N(C)C)N(C)C

Origin of Product

United States

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